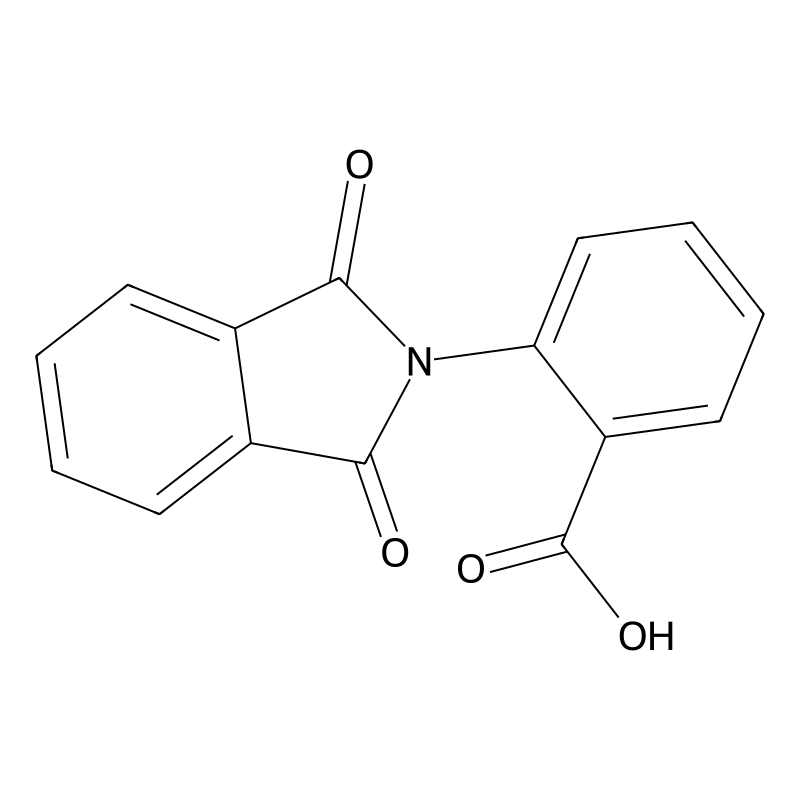

N-(2-Carboxyphenyl)Phthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Precursor Molecule

N-(2-Carboxyphenyl)Phthalimide possesses a phthalimide group, which can be used as a protecting group for amines in organic synthesis. PubChem, N-(2-Carboxyphenyl)Phthalimide: The removal of the phthalimide group under specific conditions can then regenerate the free amine. This suggests N-(2-Carboxyphenyl)Phthalimide could potentially serve as a precursor molecule for the synthesis of compounds containing a 2-aminophenyl carboxylic acid moiety.

Structural Similarity to Known Research Chemicals

N-(2-Carboxyphenyl)Phthalimide shares some structural similarities with N-(4-Carboxyphenyl)Phthalimide, a compound with documented research applications. N-(4-Carboxyphenyl)Phthalimide has been used as a ligand in coordination chemistry studies. PubChem, N-(4-Carboxyphenyl)Phthalimide: Given the similar structures, N-(2-Carboxyphenyl)Phthalimide might hold potential for similar applications, although further research would be necessary to confirm this.

N-(2-Carboxyphenyl)Phthalimide is an organic compound with the molecular formula and a CAS number of 41513-78-4. It features a phthalimide core substituted with a carboxyphenyl group at the nitrogen atom. This compound is characterized by its unique structure, which includes a phthalimide moiety, known for its stability and ability to participate in various

- Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield N-(2-aminophenyl)phthalimide and other derivatives. The reaction mechanism involves the cleavage of the imide bond, leading to the formation of amine products .

- Decarboxylation: The carboxylic acid group can undergo decarboxylation, particularly under high temperatures or specific catalytic conditions, resulting in the formation of N-(2-aminophenyl)phthalimide .

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

N-(2-Carboxyphenyl)Phthalimide exhibits notable biological activities, particularly in pharmacology:

- Antimicrobial Properties: Studies have indicated that derivatives of phthalimides possess antimicrobial activity, suggesting potential applications in treating infections .

- Antitumor Activity: Some compounds related to N-(2-Carboxyphenyl)Phthalimide have shown promise in inhibiting tumor growth, indicating potential as anticancer agents .

The synthesis of N-(2-Carboxyphenyl)Phthalimide typically involves several methods:

- Reaction of Phthalic Anhydride with Amines: The most common method is the reaction between phthalic anhydride and 2-amino benzoic acid (anthranilic acid). This reaction forms the imide structure while introducing the carboxylic acid functionality.text

Phthalic Anhydride + 2-Aminobenzoic Acid → N-(2-Carboxyphenyl)Phthalimide - Modification of Existing Phthalimides: Another approach involves modifying existing phthalimide derivatives through carboxylation reactions, which can introduce the carboxylic acid group at desired positions on the aromatic ring.

N-(2-Carboxyphenyl)Phthalimide finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly as antimicrobial and anticancer agents.

- Material Science: The compound is also investigated for use in polymer chemistry due to its stability and reactivity .

Interaction studies involving N-(2-Carboxyphenyl)Phthalimide focus on its binding affinities and biological interactions:

- Protein Binding Studies: Research has shown that phthalimides can interact with various proteins, influencing their biological activity and stability.

- Enzyme Inhibition: Some studies suggest that derivatives may inhibit specific enzymes, contributing to their antimicrobial and anticancer properties .

Several compounds share structural similarities with N-(2-Carboxyphenyl)Phthalimide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Carboxyphenyl)Phthalimide | Similar phthalimide structure but with para substitution | Different biological activity profile |

| N-(2-Aminophenyl)Phthalimide | Contains an amino group instead of a carboxylic group | More basic properties |

| N-Phthaloyl-L-Glutamic Acid | Contains a glutamic acid moiety | Different functional properties |

N-(2-Carboxyphenyl)Phthalimide is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to other similar compounds. Its ability to undergo hydrolysis and other transformations makes it particularly valuable in synthetic chemistry and medicinal applications .

The synthesis of phthalimide derivatives dates to the 19th century, with early work focused on their use as dyes and pharmaceuticals. N-(2-Carboxyphenyl)Phthalimide emerged as a derivative of interest due to its structural similarity to anthranilic acid (2-aminobenzoic acid), a key intermediate in indigo dye production. Modern synthetic routes, such as the condensation of phthalic anhydride with 2-aminobenzoic acid under acidic conditions, were developed in the mid-20th century. Its development parallels that of thalidomide, a phthalimide derivative notorious for its teratogenic effects but later repurposed for anti-inflammatory and anti-cancer applications.

Nomenclature and Structural Classification

- IUPAC Name: 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid

- Molecular Formula: C₁₅H₉NO₄

- Molecular Weight: 267.24 g/mol

- Structural Features: A phthalimide core (two fused benzene rings with two ketone groups) linked to a 2-carboxyphenyl group via the imide nitrogen.

Significance in Phthalimide Chemistry

Phthalimides are valued for their stability and versatility. The carboxylic acid group in N-(2-Carboxyphenyl)Phthalimide enhances its reactivity, enabling participation in acid-base reactions, esterifications, and coordination chemistry. It serves as a precursor for bioactive molecules, including histone deacetylase (HDAC) inhibitors.

General Overview of Related Phthalimide Derivatives

N-(2-Carboxyphenyl)Phthalimide presents a complex molecular architecture characterized by the fusion of two distinct aromatic ring systems connected through a nitrogen bridge [1]. The compound exhibits the molecular formula C15H9NO4 with a molecular weight of 267.24 grams per mole [1] [2]. The structural framework consists of a phthalimide moiety linked to a carboxyphenyl group at the ortho position, creating a rigid bicyclic imide system [1].

The molecular geometry displays significant planarity within the phthalimide core, where the isoindole ring system maintains coplanarity due to the aromatic conjugation [3]. The carboxyphenyl substituent is positioned at the 2-position of the benzene ring, creating potential for intramolecular interactions between the carboxylic acid group and the imide functionality [1]. Computational studies indicate that the molecule adopts a relatively planar conformation with minimal torsional strain between the aromatic systems [1].

The nitrogen atom in the phthalimide ring exhibits partial double bond character with the adjacent carbon atoms, as evidenced by carbon-nitrogen distances ranging from 1.386 to 1.390 Angstroms, which are significantly shorter than typical single carbon-nitrogen bonds [4]. This structural feature contributes to the overall stability and rigidity of the molecular framework [4].

Crystalline Properties

N-(2-Carboxyphenyl)Phthalimide exhibits well-defined crystalline characteristics that have been extensively studied through X-ray crystallographic analysis [1]. The compound crystallizes with the Cambridge Crystallographic Data Centre number 166845, indicating its inclusion in established structural databases [1]. Crystal structure data reveals a systematic arrangement of molecules within the solid-state lattice [1].

The crystalline form displays typical phthalimide packing motifs, characterized by intermolecular interactions between neighboring molecules [5]. These interactions include hydrogen bonding networks involving the carboxylic acid functionality and potential pi-pi stacking interactions between the aromatic ring systems [5]. The molecular packing arrangement contributes to the overall stability of the crystalline phase [5].

Comparative studies with related phthalimide derivatives suggest that the ortho-carboxyphenyl substitution influences the crystal packing behavior compared to other positional isomers [6]. The presence of the carboxylic acid group at the ortho position creates opportunities for intramolecular hydrogen bonding, which may affect the overall crystal structure organization [6].

Basic Physicochemical Parameters

Molecular Weight and Formula

The molecular composition of N-(2-Carboxyphenyl)Phthalimide is definitively established as C15H9NO4, representing a molecular weight of 267.24 grams per mole [1] [2] [7]. This molecular weight has been consistently confirmed across multiple analytical techniques and databases [1] [2]. The exact mass is determined to be 267.05315777 Daltons, providing precise molecular identification capabilities [1].

The molecular formula indicates the presence of fifteen carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [2]. The relatively high carbon-to-hydrogen ratio reflects the aromatic nature of the compound and the presence of multiple unsaturated systems [1]. The oxygen content is distributed between the imide carbonyl groups and the carboxylic acid functionality [1].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H9NO4 | [1] [2] |

| Molecular Weight | 267.24 g/mol | [1] [2] |

| Exact Mass | 267.05315777 Da | [1] |

| Monoisotopic Mass | 267.05315777 Da | [1] |

Density and Physical State

N-(2-Carboxyphenyl)Phthalimide exists as a solid under standard temperature and pressure conditions, typically appearing as a pale orange to light orange crystalline material [7] [8]. The density of the compound is reported as 1.49 grams per cubic centimeter, indicating a relatively dense organic solid [7] [9]. This density value is consistent with the aromatic nature of the compound and the presence of multiple heteroatoms [7].

The physical state characteristics include formation of well-defined crystals that are stable under ambient conditions [7]. The compound maintains its solid state across a broad temperature range, reflecting the stability imparted by the aromatic ring systems and intermolecular interactions [7]. The crystalline form exhibits characteristic properties typical of phthalimide derivatives [7].

Melting and Boiling Points

Thermal transition properties of N-(2-Carboxyphenyl)Phthalimide are well-characterized, with a melting point range of 218-220 degrees Celsius [7] [9] [8]. This melting point range indicates good thermal stability and is consistent with the aromatic nature of the compound [7] [9]. The relatively high melting point reflects strong intermolecular interactions within the crystalline lattice [7].

The predicted boiling point is calculated to be 494.2 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [7] [9]. This high boiling point is characteristic of aromatic compounds with multiple ring systems and indicates low volatility under normal conditions [7]. The substantial difference between melting and boiling points suggests a wide liquid range if the compound were to be heated beyond its melting point [7].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 218-220°C | [7] [9] [8] |

| Boiling Point | 494.2°C (760 mmHg) | [7] [9] |

| Flash Point | 252.7°C | [7] |

Solubility Parameters

The solubility profile of N-(2-Carboxyphenyl)Phthalimide demonstrates selective solubility in organic solvents with limited aqueous solubility [8] [10]. The compound exhibits slight solubility in dimethyl sulfoxide and methanol, reflecting the polar character imparted by the carboxylic acid and imide functionalities [8]. Water solubility is significantly limited, consistent with the predominantly aromatic and hydrophobic nature of the molecular structure [10].

The predicted pKa value of 3.44 indicates that the carboxylic acid group can undergo ionization under appropriate pH conditions [9] [8]. This acidic character influences the compound's solubility behavior in different solvent systems and pH environments [9]. The topological polar surface area is calculated as 74.7 square Angstroms, providing insight into the compound's potential for membrane permeability and solvent interactions [1].

Hydrogen bonding capabilities are defined by one hydrogen bond donor (the carboxylic acid) and four hydrogen bond acceptors (carbonyl oxygens and carboxylic acid oxygen atoms) [1]. The XLogP3 value of 1.9 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics [1].

Electronic Properties

Electron Distribution

The electronic structure of N-(2-Carboxyphenyl)Phthalimide is characterized by extensive conjugation throughout the phthalimide core and partial electron delocalization extending to the carboxyphenyl substituent [3]. The phthalimide chromophore exhibits characteristic electronic transitions, with absorption bands typically observed in the 290-300 nanometer range corresponding to pi-pi* transitions [11]. The nitrogen atom participates in the aromatic system through partial double bond character with adjacent carbon atoms [4].

Computational analysis reveals that the compound possesses a complexity value of 423, indicating a sophisticated electronic environment with multiple conjugated systems [1]. The formal charge of the molecule is zero under neutral conditions, with charge distribution influenced by the electronegative oxygen atoms in the carbonyl and carboxylic acid groups [1]. The heavy atom count of 20 reflects the substantial molecular framework contributing to the overall electronic properties [1].

The aromatic ring systems contribute to electron density distribution through resonance effects, with the imide nitrogen serving as both an electron-withdrawing and electron-donating center depending on the specific molecular orbital considerations [3]. The carboxylic acid group provides an additional site for electronic interaction through its electron-withdrawing character [3].

Dipole Moment

While specific dipole moment measurements for N-(2-Carboxyphenyl)Phthalimide are not extensively documented in the available literature, the molecular structure suggests the presence of a significant permanent dipole moment due to the asymmetric distribution of polar functional groups [12]. The carboxylic acid group at the ortho position creates a substantial dipole contribution, while the imide functionality adds additional polarity to the molecular framework [12].

Comparative studies with related phthalimide derivatives indicate that ortho-substituted compounds typically exhibit higher dipole moments than their meta or para counterparts due to the proximity of polar substituents to the imide nitrogen [12]. The dipole moment is expected to be influenced by the orientation of the carboxylic acid group relative to the phthalimide plane [12].

The presence of multiple carbonyl groups and the carboxylic acid functionality creates a complex dipole field within the molecule, contributing to intermolecular interactions and solubility characteristics [12]. Temperature-dependent dipole moment variations may occur due to conformational changes around the carbon-nitrogen bond linking the two aromatic systems [4].

Polarizability

The polarizability of N-(2-Carboxyphenyl)Phthalimide is influenced by the extensive aromatic conjugation present in both the phthalimide core and the carboxyphenyl substituent [13]. The aromatic pi-electron systems contribute significantly to the overall molecular polarizability, with the fused ring system of the phthalimide providing a particularly polarizable electronic environment [13].

Electronic coupling studies of related phthalimide compounds indicate that these systems exhibit substantial polarizability due to the delocalized pi-electron networks [13]. The molecular polarizability is expected to be anisotropic, with greater polarizability along the molecular plane compared to perpendicular directions [13]. This anisotropy affects the compound's optical properties and intermolecular interactions [13].

The presence of heteroatoms, particularly the nitrogen and oxygen atoms, modulates the polarizability through their lone pair electrons and electronegativity differences [13]. The carboxylic acid group adds additional polarizability through its carbonyl and hydroxyl functionalities [13].

Thermodynamic Properties

Heat of Formation

Thermodynamic studies of N-(2-Carboxyphenyl)Phthalimide and related phthalimide derivatives provide insights into the energetics of formation and stability [14]. While specific heat of formation data for this compound is limited in the available literature, computational approaches and comparative analysis with structurally similar compounds suggest moderate thermodynamic stability [14]. The heat of formation is influenced by the stabilization provided by aromatic conjugation and the energy requirements for forming the imide linkage [14].

Machine learning approaches have been applied to predict thermodynamic properties of phthalimide derivatives, including standard molar enthalpies of formation [14]. These computational methods utilize structural parameters and electronic properties to estimate thermodynamic values for compounds where experimental data may be limited [14]. The presence of multiple aromatic rings and the rigid imide structure contribute to the overall thermodynamic stability of the compound [14].

Thermal Stability

N-(2-Carboxyphenyl)Phthalimide demonstrates substantial thermal stability, as evidenced by its high melting point of 218-220 degrees Celsius [7] [9]. Thermogravimetric analysis studies of related phthalimide compounds indicate that these materials typically begin decomposition in the range of 280-370 degrees Celsius [15]. The thermal stability is attributed to the aromatic nature of the molecular framework and the strong carbon-nitrogen bonds within the imide structure [15].

Differential scanning calorimetry measurements reveal that phthalimide derivatives generally exhibit endothermic melting transitions followed by thermal decomposition at elevated temperatures [16]. The compound's thermal behavior is influenced by intermolecular interactions within the crystalline phase and the inherent stability of the aromatic ring systems [16]. Decomposition typically occurs through breakdown of the imide bonds and subsequent fragmentation of the aromatic rings [15].

The thermal stability profile indicates that N-(2-Carboxyphenyl)Phthalimide can withstand moderate heating without degradation, making it suitable for applications requiring thermal processing [15]. However, prolonged exposure to temperatures approaching 300 degrees Celsius may initiate decomposition processes [15].

Phase Transition Behavior

Phase transition studies of phthalimide compounds reveal complex thermal behavior involving multiple solid-state transitions before melting [16]. N-(2-Carboxyphenyl)Phthalimide exhibits a distinct melting transition at 218-220 degrees Celsius, representing the primary solid-to-liquid phase change [7] [9]. This transition is characterized by the disruption of crystalline packing arrangements and the formation of a liquid phase [16].

Related phthalimide derivatives demonstrate that phase transitions can be influenced by molecular packing arrangements and intermolecular interactions [16]. The presence of the carboxylic acid group in the ortho position may affect phase transition temperatures through hydrogen bonding networks within the crystal structure [16]. Some phthalimide compounds exhibit polymorphic behavior, with different crystalline forms showing distinct melting points [5].

Thermal analysis techniques, including differential scanning calorimetry, reveal that phase transitions in phthalimide derivatives are typically endothermic processes requiring energy input to overcome intermolecular forces [16]. The enthalpy of fusion reflects the energy required to disrupt the crystalline lattice and convert the solid to liquid phase [16]. Post-melting behavior may include isomerization or decomposition reactions at elevated temperatures [16].

| Phase Transition | Temperature Range | Type |

|---|---|---|

| Melting | 218-220°C | Endothermic |

| Decomposition | >280°C | Complex |

| Boiling | 494.2°C | Endothermic |

XLogP3

GHS Hazard Statements

H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant